molecular formula C5H10ClNS B6483754 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1215499-34-5

2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B6483754
CAS No.: 1215499-34-5
M. Wt: 151.66 g/mol
InChI Key: SJONZERYRAVRSB-UHFFFAOYSA-N
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Description

2-thia-5-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 151.66 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 151.66 .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the structural characterization and synthesis of novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptane. For example, novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives were synthesized from trans-4-hydroxy-L-proline, showcasing the compound's versatility as a precursor for further chemical modifications (Yuan Zhe-dong, 2013).
  • Another study presented the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, highlighting its role as a basic skeleton for penicillin-type β-lactams, thereby underlining its potential utility in antibiotic development (T. Chiba et al., 1985).

Medicinal Chemistry Applications

  • The compound and its derivatives have been investigated as key intermediates for the synthesis of biologically active molecules. For instance, (±)-N-BOC-exo-2-(methoxycarbonyl)-7-Azabicyclo[2.2.1]heptane was identified as a versatile intermediate for synthesizing epibatidine and its analogs, compounds known for their analgesic properties (S. Singh & G. Basmadjian, 1997).
  • Research on N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes explored their potential ligands for neuronal nicotinic acetylcholine receptors, which are relevant in the context of neurodegenerative diseases and analgesia (Jie Cheng et al., 2002).

Chemical Synthesis Techniques

  • Innovative chemical synthesis techniques involving 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride have been developed, such as the aza-Prins-pinacol approach for rapid access to the 7-azabicyclo[2.2.1]heptane ring system. This method shows promise for synthesizing azabicyclic targets with potential biological relevance (A. Armstrong & S. Shanahan, 2005).

Role in Synthesis of Nucleoside Analogues

  • The compound has served as a versatile intermediate in synthesizing cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues, emphasizing its utility in developing antiviral and anticancer agents (Belen M. Dominguez & P. Cullis, 1999).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Properties

IUPAC Name

2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONZERYRAVRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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